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Compound of Interest

Compound Name: 4-Cyclopropylbutan-2-amine

CAS No.: 1337115-71-5

Cat. No.: B1524001

Get Quote

The precise naming of a chemical entity under the IUPAC system is foundational to

unambiguous scientific communication. The name 4-cyclopropylbutan-2-amine is derived by

applying a hierarchical set of rules that prioritize the principal functional group and the longest

carbon chain.

The Parent Hydride and Principal Functional Group
The initial step involves identifying the longest continuous carbon chain that contains the

principal functional group. In this molecule, the primary amine (-NH₂) is the highest priority

group. The longest carbon chain containing the carbon atom attached to the amine is four

carbons long. Therefore, the parent alkane is butane.[1][2]

According to IUPAC nomenclature, the "-e" suffix of the parent alkane is replaced by "-amine"

to denote the primary amine functional group.[3] This establishes the base name as

butanamine.
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Numbering of the parent chain must be assigned to give the principal functional group the

lowest possible number (locant). Numbering the four-carbon chain from the end closer to the

amine group places the -NH₂ on carbon 2.[1] This leads to the name butan-2-amine.

A cyclopropyl group is attached to this main chain. With the numbering established by the

amine group, the cyclopropyl ring is located on carbon 4. When a cycloalkane is attached to a

longer alkyl chain, it is treated as a substituent, changing its suffix from "-ane" to "-yl".[4][5]

Thus, the substituent is named 4-cyclopropyl.

Assembling the Final IUPAC Name
Combining the substituent and the parent name gives the final, unambiguous IUPAC name: 4-
cyclopropylbutan-2-amine.[6] The carbon atom at position 2 is a stereocenter, meaning the

molecule is chiral and can exist as two distinct enantiomers, (R)-4-cyclopropylbutan-2-amine
and (S)-4-cyclopropylbutan-2-amine.[7]

Diagram: IUPAC Nomenclature Analysis

Caption: Logical breakdown of the IUPAC name 4-cyclopropylbutan-2-amine.

Physicochemical and Structural Properties
The chemical behavior and potential applications of 4-cyclopropylbutan-2-amine are dictated

by its distinct structural features: a nucleophilic primary amine, a flexible butane linker, and a

strained cyclopropyl ring.
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Property Value Source

Molecular Formula C₇H₁₅N PubChemLite[6]

Monoisotopic Mass 113.12045 Da PubChemLite[6]

SMILES CC(CCC1CC1)N PubChemLite[6]

InChIKey
YKPKQABTMNSWPD-

UHFFFAOYSA-N
PubChemLite[6]

Predicted XlogP 1.5 PubChemLite[6]

Chirality
Exists as (R) and (S)

enantiomers
ChemicalBook[7]

The Cyclopropyl Moiety: A Source of Reactivity and
Conformational Rigidity
The cyclopropane ring is a three-membered carbocycle characterized by significant ring strain.

This strain influences the molecule's conformation and electronic properties. In medicinal

chemistry, the cyclopropyl group is often used as a "bioisostere" for a vinyl group or as a

conformationally restricted element. Its incorporation can enhance binding affinity to biological

targets and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[8]

The Amine Functional Group: Nucleophilicity and
Basicity
As a primary amine, the nitrogen atom possesses a lone pair of electrons, rendering it both

basic and nucleophilic. This functional group is the primary site of reactivity, enabling a wide

range of chemical transformations such as acylation, alkylation, and reductive amination. Its

basicity allows for the formation of ammonium salts, a critical feature for modulating the

solubility and handling of drug candidates.[2]

Synthetic Strategy: Reductive Amination
A reliable and scalable synthesis is paramount for the practical application of any chemical

entity. For 4-cyclopropylbutan-2-amine, a retrosynthetic analysis points to a highly efficient
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one-pot reductive amination pathway starting from the corresponding ketone.

Diagram: Retrosynthetic Analysis

4-Cyclopropylbutan-2-amine 4-Cyclopropylbutan-2-one

 C-N Disconnection
(Reductive Amination)

Ammonia (NH3)

Click to download full resolution via product page

Caption: Retrosynthesis of the target amine via a C-N bond disconnection.

Rationale for Method Selection
Reductive amination is a cornerstone of amine synthesis in industrial and academic settings. Its

selection is justified by:

High Efficiency: The reaction is typically high-yielding and proceeds under mild conditions.

Atom Economy: It is a one-pot procedure that forms the C-N bond and performs the

reduction in situ, minimizing waste and purification steps.

Substrate Availability: The precursor, 4-cyclopropylbutan-2-one, can be readily prepared from

commercially available starting materials.

Experimental Protocol: Synthesis of 4-
Cyclopropylbutan-2-amine
This protocol describes a self-validating system for the synthesis via reductive amination using

sodium triacetoxyborohydride, a mild and selective reducing agent that is particularly effective

for this transformation.[9]

Materials:

4-Cyclopropylbutan-2-one

Ammonia (7N solution in Methanol)
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Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Dichloromethane (DCM), anhydrous

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Saturated aqueous Sodium Chloride (brine)

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere,

add 4-cyclopropylbutan-2-one (1.0 eq) and anhydrous dichloromethane.

Amine Addition: Add a 7N solution of ammonia in methanol (5.0 eq) to the flask. Stir the

mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium

triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal

temperature does not exceed 5 °C.

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is fully consumed.

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter,

and concentrate under reduced pressure. The resulting crude product can be purified by

column chromatography on silica gel or by distillation to yield pure 4-cyclopropylbutan-2-
amine.

Diagram: Reductive Amination Workflow
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1. Combine Ketone &
Anhydrous DCM

2. Add NH3 in MeOH
(Imine Formation)

3. Cool to 0 °C

4. Add NaBH(OAc)3
(Reduction)

5. Stir 12-16h at RT

6. Quench with NaHCO3

7. Extract with DCM

8. Dry, Concentrate,
& Purify

Pure 4-Cyclopropylbutan-2-amine

Click to download full resolution via product page

Caption: Step-by-step workflow for the synthesis of the target amine.
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Relevance in Medicinal Chemistry and Drug
Development
The cyclopropylamine scaffold is a privileged structural motif in modern drug discovery.[8] Its

unique steric and electronic properties are exploited to fine-tune the pharmacological profile of

therapeutic agents.

Enhanced Potency: The conformational rigidity imparted by the cyclopropyl group can lock a

molecule into a bioactive conformation, leading to a significant increase in binding affinity

and potency.[9]

Improved Metabolic Stability: The cyclopropyl group is generally resistant to oxidative

metabolism by cytochrome P450 enzymes, which can improve the pharmacokinetic profile of

a drug candidate by increasing its half-life.

Modulation of Physicochemical Properties: The amine group provides a handle for salt

formation, which is crucial for optimizing the solubility, stability, and bioavailability of active

pharmaceutical ingredients (APIs).[2]

Derivatives of cyclopropylamine are found in a range of approved drugs and clinical

candidates, including monoamine oxidase inhibitors (MAOIs) for treating depression and

various agrochemicals.[8] The specific structure of 4-cyclopropylbutan-2-amine, with its chiral

center and defined linker length, makes it an attractive building block for creating new chemical

entities with potentially novel biological activities.

Conclusion
4-Cyclopropylbutan-2-amine is a structurally intriguing molecule whose IUPAC name is

determined by a clear and logical application of chemical nomenclature rules. Its synthesis is

readily achievable through robust and scalable methods like reductive amination. The

combination of a chiral primary amine and a strained cyclopropyl ring makes it and its

derivatives highly valuable in the field of medicinal chemistry, offering a powerful tool for the

design of next-generation therapeutics. This guide provides the foundational knowledge

required for researchers to confidently name, synthesize, and utilize this important chemical

building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b1524001?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1524001?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

